molecular formula C16H10ClN3OS2 B11437695 5-[(4-chlorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

5-[(4-chlorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

Cat. No.: B11437695
M. Wt: 359.9 g/mol
InChI Key: UKTFIDQLEXEKOV-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one: is a complex heterocyclic compound characterized by its unique tricyclic structure. This compound contains a chlorophenyl group, a sulfanylidene group, and a triazatricyclic core, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-chlorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the reaction of 4-chlorobenzyl chloride with a suitable thiol to form the corresponding thioether. This intermediate is then subjected to cyclization reactions involving nitrogen-containing reagents to form the triazatricyclic core.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazatricyclic core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the chlorophenyl group.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The unique structure of this compound makes it a valuable scaffold for the development of new chemical entities.

Biology and Medicine: In biological research, this compound may be investigated for its potential pharmacological properties. Its triazatricyclic core is of particular interest for the development of new therapeutic agents targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of advanced materials, including polymers and specialty chemicals. Its unique reactivity profile allows for the development of novel industrial processes .

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one is largely dependent on its interaction with specific molecular targets. The triazatricyclic core can interact with various enzymes and receptors, potentially modulating their activity. The sulfanylidene group may also play a role in redox reactions within biological systems, contributing to its overall biological activity .

Comparison with Similar Compounds

  • 5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
  • Ethyl 13-(4-chlorophenyl)-11-methyl-6-oxo-5-phenyl-8-thia-3,4,5,10-tetraazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-pentaene-12-carboxylate

Uniqueness: The presence of the chlorophenyl group and the sulfanylidene group in 5-[(4-chlorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraen-6-one distinguishes it from similar compounds

Properties

Molecular Formula

C16H10ClN3OS2

Molecular Weight

359.9 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

InChI

InChI=1S/C16H10ClN3OS2/c17-10-5-3-9(4-6-10)8-20-15(21)13-12(19-16(20)22)11-2-1-7-18-14(11)23-13/h1-7H,8H2,(H,19,22)

InChI Key

UKTFIDQLEXEKOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC3=C2NC(=S)N(C3=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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